1,1'-[Cyclohex-2-ene-1,4-diylbis(oxy)]bis(4-methylbenzene)
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Overview
Description
1,1’-[Cyclohex-2-ene-1,4-diylbis(oxy)]bis(4-methylbenzene) is an organic compound characterized by a cyclohexene ring substituted with two oxy-bis(4-methylbenzene) groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Cyclohex-2-ene-1,4-diylbis(oxy)]bis(4-methylbenzene) typically involves the reaction of cyclohex-2-ene-1,4-diol with 4-methylphenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as refluxing, purification, and crystallization to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1’-[Cyclohex-2-ene-1,4-diylbis(oxy)]bis(4-methylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
1,1’-[Cyclohex-2-ene-1,4-diylbis(oxy)]bis(4-methylbenzene) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,1’-[Cyclohex-2-ene-1,4-diylbis(oxy)]bis(4-methylbenzene) involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing its biological and chemical activities. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(trimethylsiloxy)cyclohexene: Similar in structure but with trimethylsiloxy groups instead of oxy-bis(4-methylbenzene) groups.
2,2’-((cyclohexane-1,1-diylbis(4,1-phenylene))bis(oxy))bis: Another compound with a cyclohexane core and bis(oxy)phenylene groups.
Uniqueness
1,1’-[Cyclohex-2-ene-1,4-diylbis(oxy)]bis(4-methylbenzene) is unique due to its specific substitution pattern and the presence of both cyclohexene and aromatic rings. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
91147-88-5 |
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Molecular Formula |
C20H22O2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
1-methyl-4-[4-(4-methylphenoxy)cyclohex-2-en-1-yl]oxybenzene |
InChI |
InChI=1S/C20H22O2/c1-15-3-7-17(8-4-15)21-19-11-13-20(14-12-19)22-18-9-5-16(2)6-10-18/h3-11,13,19-20H,12,14H2,1-2H3 |
InChI Key |
BJLGQAAGEHDVQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2CCC(C=C2)OC3=CC=C(C=C3)C |
Origin of Product |
United States |
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